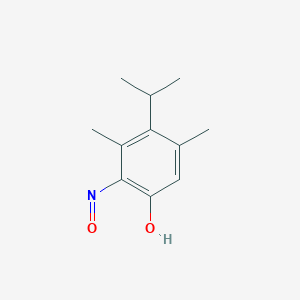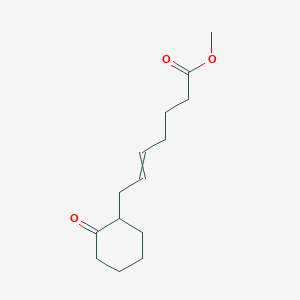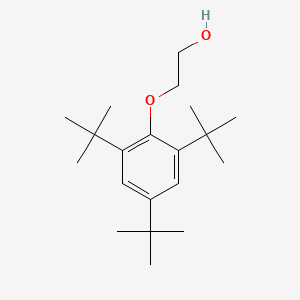
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is an organic compound characterized by the presence of a phenoxy group substituted with three tert-butyl groups at the 2, 4, and 6 positions, and an ethan-1-ol moiety. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol typically involves the alkylation of 2,4,6-tri-tert-butylphenol with ethylene oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the phenol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. The purification of the final product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in various chemical formulations.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other materials where oxidative stability is crucial.
作用机制
The mechanism of action of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol primarily involves its ability to scavenge free radicals and prevent oxidative damage. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This radical can further react to form non-reactive products, thereby protecting cells and materials from oxidative stress.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar antioxidant properties but lacking the ethan-1-ol moiety.
2,6-Di-tert-butylphenol: Another antioxidant with two tert-butyl groups, offering less steric hindrance compared to 2,4,6-Tri-tert-butylphenol.
2,4-Di-tert-butylphenol: Similar in structure but with only two tert-butyl groups, providing different reactivity and applications.
Uniqueness
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which enhances its solubility and reactivity compared to its analogs. The three tert-butyl groups provide significant steric hindrance, making it a highly effective antioxidant and stabilizer in various applications.
属性
CAS 编号 |
64673-13-8 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
2-(2,4,6-tritert-butylphenoxy)ethanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)14-12-15(19(4,5)6)17(22-11-10-21)16(13-14)20(7,8)9/h12-13,21H,10-11H2,1-9H3 |
InChI 键 |
XOEMPVJMSAEQDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OCCO)C(C)(C)C |
相关CAS编号 |
26636-37-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
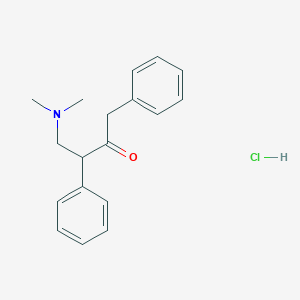
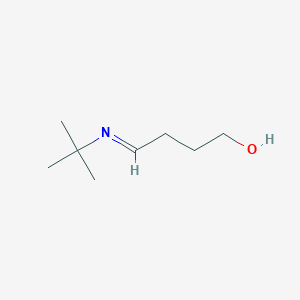
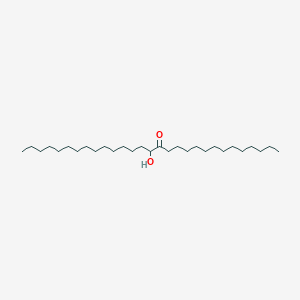
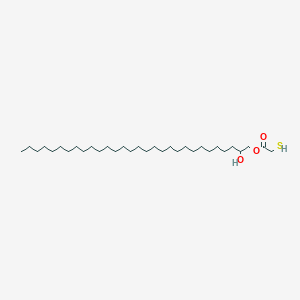

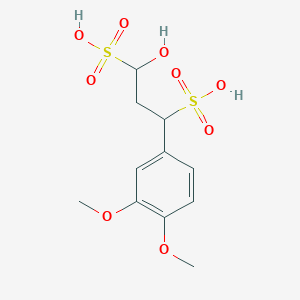
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
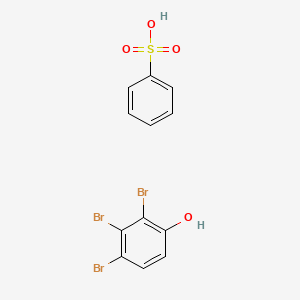
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
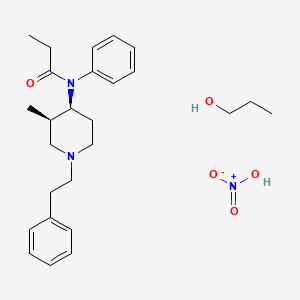
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
